molecular formula C20H34O2 B13450225 (3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol

(3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol

Cat. No.: B13450225
M. Wt: 306.5 g/mol
InChI Key: AQKIPQIZIBYQNS-WFFXJECYSA-N
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Description

(3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol is a synthetic steroid compound with the molecular formula C21H36O2 It is a derivative of androstane and is characterized by its specific stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydrogenation: Reduction of double bonds in the steroid nucleus.

    Methylation: Introduction of methyl groups at specific positions using reagents like methyl iodide.

    Hydroxylation: Introduction of hydroxyl groups at the 3 and 17 positions using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can regenerate the original diol.

Scientific Research Applications

(3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • (3alpha,5beta,7alpha,17beta)-7,17-Dimethylandrostane-3,17-diol
  • (3alpha,5beta,7alpha,17beta)-7,17-Dimethylandrostan-3,17-diol

Uniqueness

(3alpha,5beta,7alpha,17beta)-7,17-Dimethylestrane-3,17-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(3R,5R,7R,8R,9R,10S,13S,14S,17S)-7,13,17-trimethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H34O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h12-18,21-22H,4-11H2,1-3H3/t12-,13-,14-,15+,16-,17+,18-,19+,20+/m1/s1

InChI Key

AQKIPQIZIBYQNS-WFFXJECYSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2C[C@@H](CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)O

Canonical SMILES

CC1CC2CC(CCC2C3C1C4CCC(C4(CC3)C)(C)O)O

Origin of Product

United States

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